molecular formula C23H17ClFNO3S B2696607 [4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114872-45-5

[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No.: B2696607
CAS No.: 1114872-45-5
M. Wt: 441.9
InChI Key: XJBPCTMWOFJVFV-UHFFFAOYSA-N
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Description

The compound 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a 3-chlorophenyl group at position 4, a fluorine atom at position 6, and a sulfone moiety (1,1-dioxido). The methanone group at position 2 is further functionalized with a 2,4-dimethylphenyl substituent.

Properties

IUPAC Name

[4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO3S/c1-14-6-8-19(15(2)10-14)23(27)22-13-26(18-5-3-4-16(24)11-18)20-12-17(25)7-9-21(20)30(22,28)29/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBPCTMWOFJVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule belonging to the benzothiazine class. Its unique structure incorporates various functional groups that potentially contribute to its biological activity. This article examines the biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H16ClFNO3SC_{22}H_{16}ClFNO_3S, with a molecular weight of approximately 427.9 g/mol. The structural composition includes:

  • Benzothiazine core
  • Chlorophenyl and fluorine substituents
  • Dimethylphenyl moiety

These features enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC22H16ClFNO3S
Molecular Weight427.9 g/mol
CAS Number1114656-20-0

Antitumor Activity

Research indicates that benzothiazine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines. The presence of electron-donating groups like methyl on the phenyl ring has been associated with increased activity against tumor cells.

A study reported that related benzothiazine compounds had IC50 values in the low micromolar range against different cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism of action is thought to involve the disruption of cellular processes through interaction with DNA or key enzymes involved in cell proliferation .

Antimicrobial Effects

Benzothiazine derivatives have shown promise as antimicrobial agents. The compound's structure allows for interactions with bacterial cell membranes or essential metabolic pathways. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria.

A comparative analysis of structural analogs indicated that modifications in the chlorophenyl group can significantly enhance antibacterial efficacy. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value lower than standard antibiotics, highlighting its potential as an alternative treatment .

Case Studies and Research Findings

  • Cytotoxicity Studies : A recent study tested a series of benzothiazine derivatives for their cytotoxic effects on human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The findings revealed that compounds with similar structural features to 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibited significant growth inhibition, with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Efficacy : In a study assessing new benzothiazine derivatives against common pathogens, it was found that modifications in the chlorophenyl group led to enhanced antibacterial activity. The compound was tested against strains of E. coli and Staphylococcus aureus, showing promising results that warrant further investigation.
  • Pharmacokinetics : Computational models have been employed to predict the pharmacokinetic profile of this compound, suggesting favorable absorption and distribution characteristics in biological systems. These predictions are crucial for guiding future experimental studies aimed at elucidating the compound's therapeutic potential.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural similarities with other benzothiazine-based molecules, differing primarily in substituent patterns. Key analogues include:

Table 1: Structural Comparison of Benzothiazine Derivatives
Compound Name R Group on Benzothiazine Core Methanone Substituent Molecular Formula* Key Functional Features
Target Compound 3-Chlorophenyl 2,4-Dimethylphenyl C₂₄H₁₈ClFNO₃S Cl, F, SO₂, CH₃
4-(3,5-Dimethoxyphenyl)-6-Fluoro-1,1-Dioxido-Benzothiazin-2-ylMethanone 3,5-Dimethoxyphenyl 2,4-Dimethylphenyl C₂₆H₂₄FNO₅S OCH₃, F, SO₂, CH₃
4-(3-Chloro-4-Methylphenyl)-6-Fluoro-1,1-Dioxido-Benzothiazin-2-ylMethanone 3-Chloro-4-Methylphenyl 4-Ethoxyphenyl C₂₅H₂₁ClFNO₃S Cl, CH₃, OCH₂CH₃, SO₂

*Molecular formulas are inferred from IUPAC names and substituent contributions.

Key Observations :

  • Electron Effects : The 3-chlorophenyl group (target compound) is electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating 3,5-dimethoxyphenyl group in the analogue from .
  • Steric Factors : The 3-chloro-4-methylphenyl substituent () introduces steric hindrance absent in the target compound, which may influence binding interactions .

Inferences for Target Compound :

  • The chloro and fluoro substituents likely necessitate controlled reaction conditions to avoid over-halogenation or side reactions.
  • The sulfone moiety (1,1-dioxido) may require oxidation steps, as seen in sulfonyl chloride reactions in .

Physicochemical and Functional Implications

Table 3: Hypothetical Property Comparison*
Property Target Compound Compound Compound
Molecular Weight (g/mol) 466.92 505.54 493.96
LogP (Predicted) ~3.8 ~2.5 ~3.2
Hydrogen Bond Acceptors 5 7 5

*Predicted using substituent contributions and rule-of-thumb calculations.

Functional Implications :

  • The target compound’s higher logP compared to the dimethoxyphenyl analogue () suggests improved lipid solubility, favoring blood-brain barrier penetration.

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